

mitigating potential off-target effects of PBA-1105

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Compound of Interest

Compound Name: PBA-1105

Cat. No.: B15605715

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Technical Support Center: PBA-1105

Welcome to the technical support center for **PBA-1105**, a novel Bruton's tyrosine kinase (BTK) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and mitigating potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **PBA-1105**, and what are its known off-target effects?

A1: **PBA-1105** is a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), designed to block B-cell receptor signaling pathways implicated in various hematological malignancies.[1] While highly selective for BTK, **PBA-1105** can exhibit off-target activity against other kinases with homologous cysteine residues in their active sites. The most commonly observed off-target kinases include members of the TEC family (e.g., ITK, TEC) and Src family (e.g., LYN, SRC).[2] Inhibition of these off-target kinases can lead to unintended cellular effects, such as altered immune responses or cardiovascular toxicities.[3][4]

Q2: I am observing unexpected cytotoxicity in my cell line after treatment with **PBA-1105**. Could this be an off-target effect?

A2: Unexpected cytotoxicity is a potential consequence of off-target activity.[5] To determine if the observed toxicity is due to off-target effects of **PBA-1105**, we recommend a series of troubleshooting steps. First, perform a dose-response experiment to ascertain the lowest effective concentration that inhibits BTK without causing excessive cell death.[6] Second, consider a "rescue" experiment by overexpressing a drug-resistant mutant of BTK. If the cytotoxic phenotype persists despite the presence of the resistant BTK mutant, it is likely an off-target effect.[6] Finally, profiling **PBA-1105** against a broad panel of kinases can help identify the specific off-target kinases responsible for the toxicity.[5]

Q3: How can I proactively identify potential off-target effects of **PBA-1105** in my experimental model?

A3: Proactive identification of off-target effects is crucial for the accurate interpretation of your results.[6] We recommend two primary approaches. The first is to perform an in vitro kinase selectivity screen, testing **PBA-1105** against a large panel of kinases to determine its selectivity profile.[7] The second approach is to use chemical proteomics to identify the cellular targets of **PBA-1105** in your specific cell line.[8] This can be achieved by using an immobilized version of **PBA-1105** to pull down interacting proteins, which are then identified by mass spectrometry.[9]

Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?

A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of **PBA-1105** that still engages the intended target, BTK.[6] It is also recommended to use multiple, structurally distinct BTK inhibitors to ensure that the observed phenotype is a result of on-target BTK inhibition and not a shared off-target effect. Additionally, employing cell lines with genetic knockouts of potential off-target kinases can help to dissect the specific contributions of on-target versus off-target signaling.

Troubleshooting Guides

Issue 1: Discrepancy between Biochemical and Cell-Based Assay Potency

Potential Cause	Troubleshooting Steps	Expected Outcome
High Intracellular ATP Concentration	Perform cell-based assays with ATP-depleted cells or use cell-free systems with varying ATP concentrations.	Determine if the potency of PBA-1105 is sensitive to ATP competition.
Cellular Efflux Pumps	Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[6]	An increase in the cellular potency of PBA-1105 will be observed if it is a substrate for efflux pumps.
Low Target Expression or Activity	Verify the expression and phosphorylation status (activity) of BTK in your cell model using Western blotting. [6]	Confirmation of active BTK expression in the chosen cell line.
Poor Cell Permeability	Assess the intracellular concentration of PBA-1105 using LC-MS/MS.	Direct measurement of compound uptake into the cells.

Issue 2: Unexpected Phenotype Not Consistent with BTK Inhibition

Potential Cause	Troubleshooting Steps	Expected Outcome
Off-Target Kinase Inhibition	1. Perform a kinome-wide selectivity screen. ^[5] 2. Conduct a rescue experiment with a drug-resistant BTK mutant. ^[6]	1. Identification of unintended kinase targets. 2. If the phenotype persists, it is likely an off-target effect.
Activation of Compensatory Signaling Pathways	Use Western blotting to probe for the activation of known compensatory pathways (e.g., other TEC or Src family kinases). ^[5]	A clearer understanding of the cellular response to PBA-1105.
Compound Instability	Check the stability of PBA-1105 in your experimental conditions (e.g., in media at 37°C over time).	Confirmation of compound integrity throughout the experiment.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Profile of **PBA-1105**

Kinase Target	IC50 (nM)
BTK (On-Target)	1.2
ITK (Off-Target)	85
TEC (Off-Target)	150
LYN (Off-Target)	250
SRC (Off-Target)	400

Table 2: Cellular Activity of **PBA-1105** in Different B-Cell Malignancy Cell Lines

Cell Line	BTK Phosphorylation (IC50, nM)	Cell Viability (EC50, nM)
TMD8	5.8	15.2
REC-1	7.2	20.5
JEKO-1	6.5	18.9

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a method for measuring the in vitro potency of **PBA-1105** against BTK and potential off-target kinases.

Materials:

- Recombinant kinases (BTK, ITK, TEC, LYN, SRC)
- Specific peptide substrates for each kinase
- **PBA-1105** stock solution (10 mM in DMSO)
- Kinase reaction buffer
- ATP solution
- ADP-Glo™ Kinase Assay Kit
- White, opaque 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **PBA-1105** in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

- In the wells of a 384-well plate, add the kinase reaction buffer.
- Add the appropriate amount of the specific kinase to each well.
- Add the serially diluted **PBA-1105** or DMSO (as a vehicle control) to the wells.
- Incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should be at the K_m for each kinase.
- Incubate the reaction for 1 hour at 30°C.
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Convert the generated ADP to ATP and produce a luminescent signal by adding Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
- Read the luminescence on a plate reader. The signal intensity is directly proportional to kinase activity.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol is for determining the concentration of **PBA-1105** required to inhibit the phosphorylation of BTK in a cellular context.

Materials:

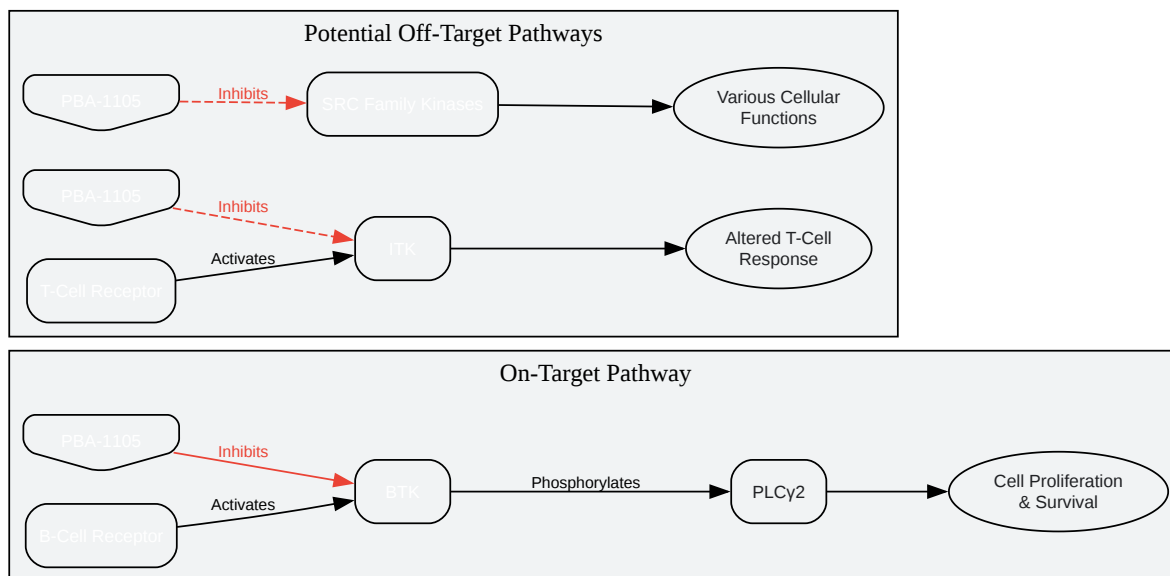
- B-cell malignancy cell line (e.g., TMD8)
- **PBA-1105** stock solution (10 mM in DMSO)
- Cell culture medium
- Anti-phospho-BTK (Tyr223) antibody

- Anti-total-BTK antibody
- Secondary antibody conjugated to HRP
- RIPA buffer with protease and phosphatase inhibitors
- BCA or Bradford assay reagents
- SDS-PAGE gels and Western blot equipment
- Chemiluminescent substrate

Procedure:

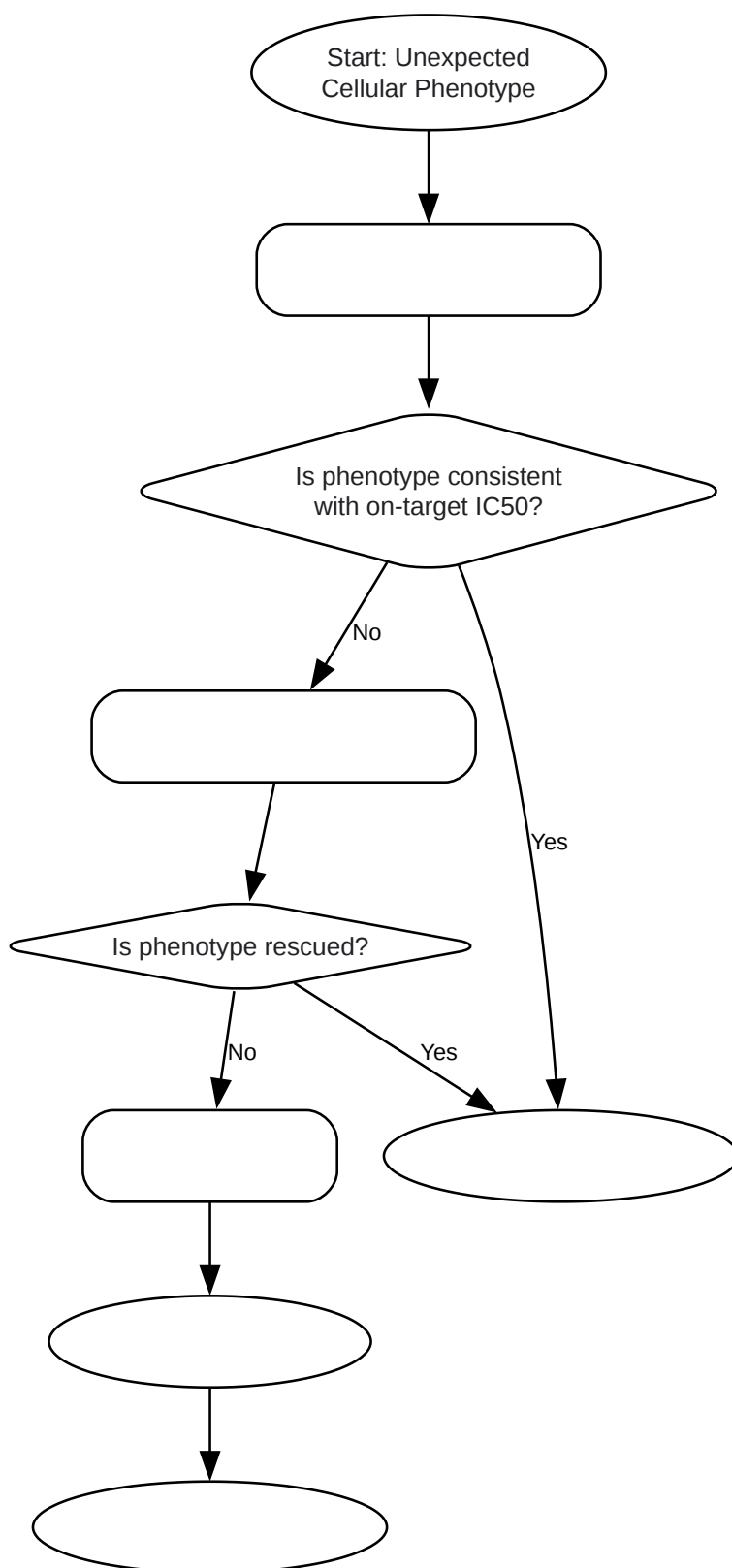
- Plate cells and allow them to adhere or grow to the desired density.
- Treat the cells with serial dilutions of **PBA-1105** for 2 hours. Include a vehicle control (DMSO).
- After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Separate equal amounts of protein from each lysate on an SDS-PAGE gel.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
- Incubate the membrane with the anti-phospho-BTK antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total-BTK antibody as a loading control.

Visualizations



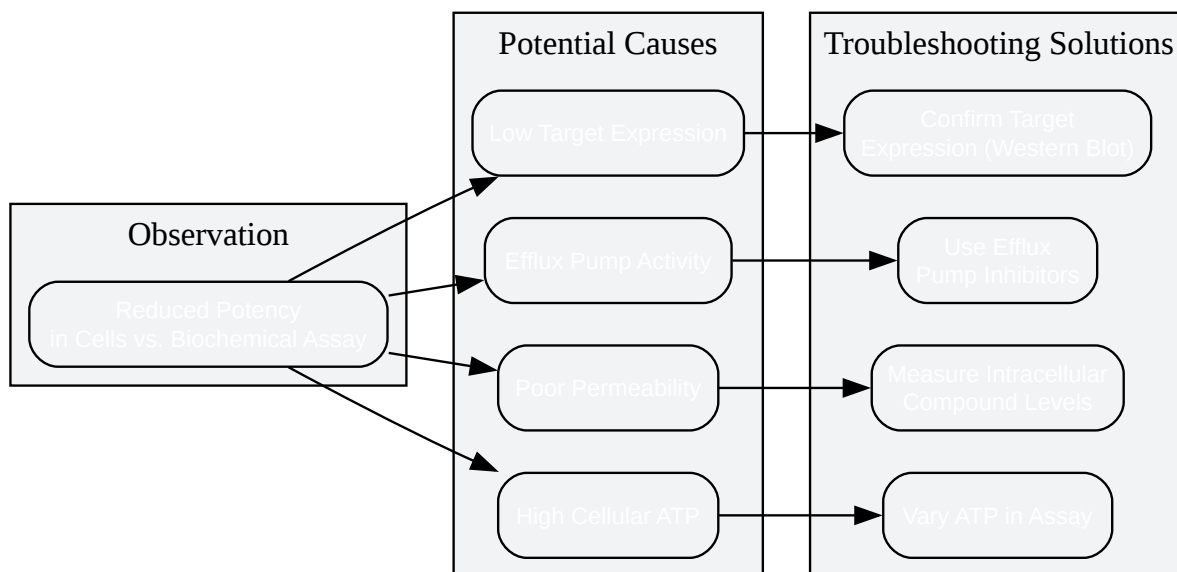
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Caption: On-target and potential off-target signaling pathways of **PBA-1105**.



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Caption: Workflow for troubleshooting unexpected cellular phenotypes with **PBA-1105**.



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Caption: Logical relationships for troubleshooting reduced cellular potency.

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